molecular formula C19H22N2O5S B11228862 N-(4-ethoxyphenyl)-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-(4-ethoxyphenyl)-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11228862
M. Wt: 390.5 g/mol
InChI Key: UHBXJGUOYXWVQD-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-4-methanesulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique benzoxazine ring structure, which is fused with a methanesulfonyl group, an ethoxyphenyl group, and a carboxamide group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-4-methanesulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

  • Formation of the Benzoxazine Ring: : The benzoxazine ring can be synthesized through a cyclization reaction involving an appropriate phenol derivative and an amine. The reaction is typically carried out under acidic or basic conditions to facilitate the formation of the benzoxazine ring.

  • Introduction of the Methanesulfonyl Group: : The methanesulfonyl group can be introduced through a sulfonation reaction using methanesulfonyl chloride (CH3SO2Cl) in the presence of a base such as triethylamine (Et3N). This step ensures the attachment of the methanesulfonyl group to the benzoxazine ring.

  • Ethoxyphenyl Substitution: : The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction using an appropriate ethoxyphenyl halide and a suitable nucleophile. This step is typically carried out under mild conditions to prevent unwanted side reactions.

  • Carboxamide Formation: : The carboxamide group can be introduced through an amidation reaction using an appropriate amine and a carboxylic acid derivative. This step is typically carried out under dehydrating conditions to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of N-(4-ethoxyphenyl)-4-methanesulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-4-methanesulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide undergoes various chemical reactions, including:

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.

  • Reduction: : Reduction reactions can target the benzoxazine ring or the carboxamide group, leading to the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include alkoxides and amines.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Reduced benzoxazine or carboxamide derivatives.

    Substitution: Substituted ethoxyphenyl derivatives.

Scientific Research Applications

N-(4-ethoxyphenyl)-4-methanesulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has several scientific research applications:

  • Chemistry: : The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

  • Biology: : The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be screened for various pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

  • Medicine: : The compound’s potential therapeutic effects can be investigated in preclinical and clinical studies. Its ability to interact with specific molecular targets can lead to the development of new medications.

  • Industry: : The compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure can impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-4-methanesulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s intended application.

Comparison with Similar Compounds

N-(4-ethoxyphenyl)-4-methanesulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide can be compared with other benzoxazine derivatives and sulfonamide compounds. Similar compounds include:

    Benzoxazine Derivatives: Compounds with variations in the substituents on the benzoxazine ring, such as different alkyl or aryl groups.

    Sulfonamide Compounds: Compounds with different sulfonyl groups, such as methanesulfonamide or benzenesulfonamide.

The uniqueness of N-(4-ethoxyphenyl)-4-methanesulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H22N2O5S

Molecular Weight

390.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-6-methyl-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C19H22N2O5S/c1-4-25-15-8-6-14(7-9-15)20-19(22)18-12-21(27(3,23)24)16-11-13(2)5-10-17(16)26-18/h5-11,18H,4,12H2,1-3H3,(H,20,22)

InChI Key

UHBXJGUOYXWVQD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2CN(C3=C(O2)C=CC(=C3)C)S(=O)(=O)C

Origin of Product

United States

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